2,6-Diiodonaphthalene

Descripción general

Descripción

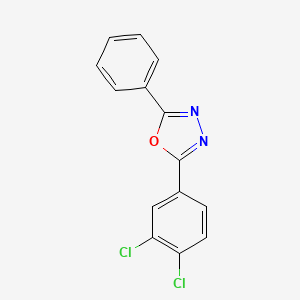

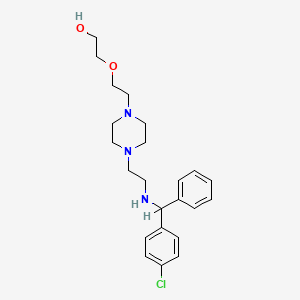

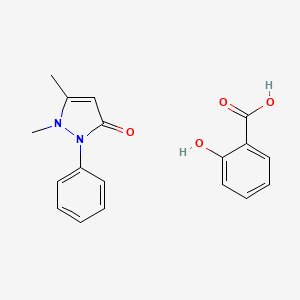

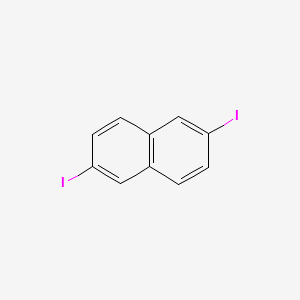

2,6-Diiodonaphthalene is a chemical compound with the CAS Number: 36316-88-8. It has a molecular weight of 379.97 and its IUPAC name is 2,6-diiodonaphthalene . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

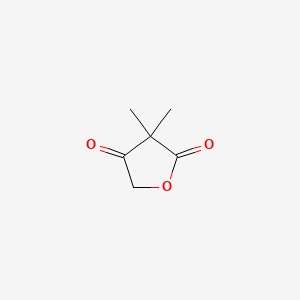

The molecular structure of 2,6-Diiodonaphthalene is represented by the formula C10H6I2 . The InChI code for this compound is 1S/C10H6I2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H .Physical And Chemical Properties Analysis

2,6-Diiodonaphthalene is a solid or liquid at room temperature . It has a molecular weight of 379.97 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Synthesis Methods

Research has been conducted on the synthesis of diiodonaphthalene derivatives, including 2,3-diiodonaphthalene and 2-bromo-3-iodonaphthalene. These compounds were synthesized in two steps involving iodination and retro Diels-Alder reaction combined with sublimation (Hellberg, Allared, & Pelcman, 2003).

Catalysis and Chemical Production

2,6-Diiodonaphthalene derivatives are significant in catalysis and chemical production. For instance, metal-loaded beta zeolite catalysts have been used for the methylation of 2-methylnaphthalene to produce 2,6-dimethylnaphthalene, a chemical important for the production of polyethylene naphthalate and polybutylene naphthalate (Güleç, Sher, & Karaduman, 2018).

Thermodynamic and Fluorescence Properties

The thermodynamic stability and fluorescence properties of certain 2,6-alkyl naphthalenes have been studied. This includes the examination of vapor pressures, enthalpies of combustion, and fluorescence spectroscopy measurements of these compounds (Santos et al., 2016).

Oxidative Conversion Processes

The oxidative conversion of alkyl naphthalenes, such as 2,6-diisopropylnaphthalene, to carboxylic acids using hot pressurised water has been investigated. This process is essential for producing special polymers like polyethylene-naphthalate (Martin et al., 2008).

Purification Techniques

Purification methods have been developed for 2,6-diisopropylnaphthalene, a precursor of important monomers like 2,6-naphthalene dicarboxylic acid. These methods include static melt crystallization for purifying it from isomeric mixtures (Tian, Jia, Zhao, & Hu, 2007).

Molecular Sieve Applications

Research has also focused on the use of molecular sieves for environmentally friendly acylation of 2-methylnaphthalene. This process involves using acid-modified Hβ molecular sieves for synthesizing β,β-methylacylnaphthalene, a precursor for polyethylene 2,6-naphthalene dicarboxylate (Sun et al., 2022).

Mecanismo De Acción

Safety and Hazards

The safety information for 2,6-Diiodonaphthalene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

For more detailed information, please refer to the relevant peer-reviewed papers .

Propiedades

IUPAC Name |

2,6-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVDBSPYZIVTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189851 | |

| Record name | 2,6-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diiodonaphthalene | |

CAS RN |

36316-88-8 | |

| Record name | 2,6-Diiodonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036316888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.